But-2-ynylmagnesium bromide, 0.50 M in THF
Overview
Description
But-2-ynylmagnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound has the molecular formula C4H5BrMg and a molecular weight of 157.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-ynylmagnesium bromide is typically prepared by the reaction of but-2-yne with magnesium in the presence of a bromine source, such as bromine or hydrogen bromide, in tetrahydrofuran as the solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the production of but-2-ynylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure the reaction proceeds smoothly and efficiently.
Chemical Reactions Analysis
Types of Reactions
But-2-ynylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Alcohols: From the addition to carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
But-2-ynylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of but-2-ynylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
3-Butenylmagnesium bromide: Another Grignard reagent with a similar structure but with a double bond instead of a triple bond.
Allylmagnesium bromide: Contains a double bond and is used in similar types of reactions.
Ethynylmagnesium bromide: Contains a triple bond but with a different carbon chain length.
Uniqueness
But-2-ynylmagnesium bromide is unique due to its triple bond, which provides distinct reactivity compared to similar compounds with double bonds. This unique reactivity allows for the formation of different types of products and intermediates in organic synthesis.
Properties
IUPAC Name |
magnesium;but-2-yne;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5.BrH.Mg/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJCOCZZOZVOQM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[CH2-].[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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